N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
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Overview
Description
N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiazole, oxadiazole, and naphthyridine rings contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide typically involves multi-step reactions. Key steps include the formation of the thiazole and oxadiazole rings, followed by their integration into the naphthyridine framework. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring, for example, can bind to DNA and proteins, affecting their function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring
Uniqueness
N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-4-19-18(25)24-6-5-13-12(8-24)7-20-10(2)14(13)16-22-17(26-23-16)15-11(3)21-9-27-15/h7,9H,4-6,8H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTAHVKNSUHTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C(=NC=C2C1)C)C3=NOC(=N3)C4=C(N=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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